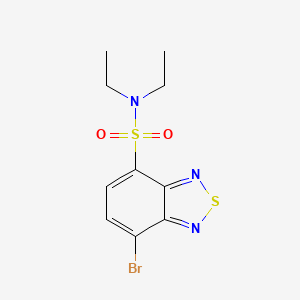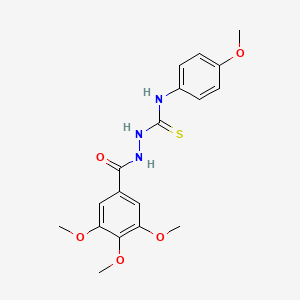
N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide, also known as CR845, is a novel kappa opioid receptor agonist that has shown potential in the treatment of various medical conditions.
Mechanism of Action
N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide works by activating the kappa opioid receptor, which is involved in the regulation of pain and itch signals in the body. When activated, the kappa opioid receptor inhibits the release of neurotransmitters that transmit pain and itch signals, resulting in reduced pain and itchiness.
Biochemical and Physiological Effects:
In addition to its pain and itch-reducing effects, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress, which are implicated in various medical conditions, including cancer and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the kappa opioid receptor, making it a valuable tool for studying the role of the kappa opioid receptor in pain and itch signaling. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide, including exploring its potential use in the treatment of other medical conditions, such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of this compound use and its potential for abuse and addiction. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound to facilitate large-scale production and clinical use.
Conclusion:
In conclusion, this compound is a promising kappa opioid receptor agonist that has shown potential in the treatment of various medical conditions. Its unique mechanism of action and lower potential for abuse and addiction make it a promising alternative to traditional opioid medications. Further research is needed to fully understand its potential uses and limitations, and to develop more efficient and cost-effective synthesis methods.
Synthesis Methods
N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide is synthesized through a multistep process that involves the reaction of 4,4-difluorocyclohexanone with o-toluidine to form the intermediate compound, which is then reacted with acetic anhydride to produce this compound. The synthesis method for this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide has been studied extensively for its potential use in the treatment of various medical conditions, including chronic pain, pruritus, and opioid-induced constipation. Clinical trials have shown that this compound is effective in reducing pain and itchiness, without producing the side effects associated with traditional opioid medications. In addition, this compound has been shown to have a lower potential for abuse and addiction, making it a promising alternative to traditional opioids.
properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c1-11-4-2-3-5-12(11)10-14(19)18-13-6-8-15(16,17)9-7-13/h2-5,13H,6-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQJYDFGNAXMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2790024.png)
![2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2790026.png)


![6-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2790032.png)
![(2-Chloro-1,3-thiazol-5-yl)methyl 4-{[4-(2,5-dimethylphenyl)piperazino]sulfonyl}phenyl ether](/img/structure/B2790033.png)


![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790037.png)

![Methyl 4-[2-[(4-benzoylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2790039.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B2790042.png)
![1,3-dimethyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2790044.png)
![3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2790047.png)